Product packaging for N-(2-acetylphenyl)benzenesulfonamide(Cat. No.:CAS No. 129271-99-4)

N-(2-acetylphenyl)benzenesulfonamide

Cat. No.: B183044
CAS No.: 129271-99-4
M. Wt: 275.32 g/mol
InChI Key: DBDUKXZPNKUGAA-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)benzenesulfonamide is a high-purity chemical compound supplied for research applications. This benzenesulfonamide derivative is of significant interest in medicinal chemistry and crystallography. Benzenesulfonamide compounds are recognized for their diverse biological activities, serving as key scaffolds in the development of agents with antitumor, antibacterial, and antifungal properties . The molecular structure of this compound has been characterized by single-crystal X-ray diffraction, revealing a dihedral angle of 81.5° between the phenyl and benzene rings . Its conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, forming a six-membered ring with a graph-set motif S(6), while the crystal packing is facilitated by weak intermolecular C—H⋯O and C—H⋯π interactions . This makes it a valuable template for studying supramolecular assembly and hydrogen-bonding interactions in crystal engineering . The compound can be synthesized from 1-(2-aminophenyl)ethanone and benzenesulfonyl chloride in pyridine . This product is intended for Research Use Only and is not approved for human or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling, safety, and structural data prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3S B183044 N-(2-acetylphenyl)benzenesulfonamide CAS No. 129271-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11(16)13-9-5-6-10-14(13)15-19(17,18)12-7-3-2-4-8-12/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUKXZPNKUGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392858
Record name Benzenesulfonamide, N-(2-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129271-99-4
Record name N-(2-Acetylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129271-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2-acetylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Acetylphenyl Benzenesulfonamide

Direct Synthetic Pathways for N-(2-acetylphenyl)benzenesulfonamide

The most direct and common methods for the synthesis of this compound involve the formation of the sulfonamide bond through the reaction of an aminophenyl precursor with a benzenesulfonyl chloride derivative.

Condensation Reactions with Aminophenyl Precursors

The fundamental approach to synthesizing this compound is the condensation reaction between 1-(2-aminophenyl)ethanone and benzenesulfonyl chloride. nih.govresearchgate.net This reaction forms the core N-S bond of the sulfonamide. The process is typically carried out in a suitable solvent, and the presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.

In a typical procedure, 1-(2-aminophenyl)ethanone is dissolved in a dry solvent like dichloromethane (B109758) (DCM). nih.gov The reaction is then subjected to stirring at room temperature. This method provides a straightforward route to the desired product. The molecular structure of the resulting this compound is characterized by a dihedral angle between the phenyl and benzene (B151609) rings. nih.govresearchgate.net An intramolecular hydrogen bond between the sulfonamide proton (N-H) and the acetyl oxygen (C=O) is a key feature, creating a stable six-membered ring motif. nih.govresearchgate.net

Pyridine-Mediated Acylations

To facilitate the condensation reaction, pyridine (B92270) is frequently employed as a base and catalyst. nih.govmdpi.com Pyridine effectively scavenges the HCl produced, driving the reaction towards completion. In a representative pyridine-mediated acylation, 1-(2-aminophenyl)ethanone is dissolved in pyridine, and benzenesulfonyl chloride is added portion-wise. mdpi.com The reaction mixture is then stirred, often under reflux, for a specified period to ensure complete conversion. mdpi.com

Alternatively, the reaction can be performed in a solvent like dry dichloromethane at room temperature, with pyridine added as a catalyst. nih.gov After the addition of benzenesulfonyl chloride, the mixture is stirred for an extended period, for instance, 15 hours. nih.gov The work-up procedure typically involves pouring the reaction mixture into ice-cold water containing hydrochloric acid to precipitate the product, which can then be purified by recrystallization. nih.gov

Table 1: Conditions for Direct Synthesis of this compound and its Derivatives

Precursor 1Precursor 2Reagents/CatalystSolventTemperatureReaction TimeProductReference
1-(2-aminophenyl)ethanoneBenzenesulfonyl chloridePyridineDichloromethaneRoom Temperature15 hThis compound nih.gov
2-amino-5-bromoacetophenone4-methylbenzenesulfonyl chloridePyridinePyridineReflux2 hN-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide mdpi.com

Multi-component and Multi-step Synthetic Strategies

Beyond direct synthesis, this compound and its analogs can be synthesized through more complex, multi-step sequences or utilized in multi-component reactions to build intricate molecular architectures.

A multi-step synthesis approach is exemplified by the preparation of N-(4-acetylphenyl)-4-methylbenzenesulfonamide, a regioisomer of the title compound. This synthesis involves the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of a catalytic amount of pyridine in dichloromethane at room temperature. nih.gov While this example illustrates the general strategy for a related compound, it highlights the principle of constructing the sulfonamide core as part of a larger synthetic plan.

In the realm of multi-component reactions, derivatives of N-(acetylphenyl)benzenesulfonamide can be employed as key building blocks. For instance, N-(4-acetylphenyl)-4-methylbenzenesulfonamide can participate in a one-pot, four-component reaction with an aryl aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) to synthesize highly substituted pyridine derivatives. nih.gov This reaction is typically catalyzed by an ionic liquid under solvent-free conditions at elevated temperatures. nih.gov This strategy showcases the utility of the acetylphenyl sulfonamide scaffold in convergent synthetic routes that rapidly generate molecular complexity.

Strategies for the Derivatization and Structural Modification of the this compound Scaffold

The this compound structure presents multiple sites for derivatization, allowing for the generation of a diverse range of analogs. The acetyl group, in particular, serves as a versatile handle for introducing new functionalities.

The acetyl group can act as a scaffold for creating hybrid molecules. mdpi.com For example, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a derivative of the title compound, can undergo a Suzuki coupling reaction. mdpi.com By reacting it with a styrylboronic acid in the presence of a palladium catalyst such as PdCl2(PPh3)2 and a base like potassium carbonate, (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives can be synthesized. mdpi.com This transformation demonstrates the ability to introduce complex substituents onto the phenyl ring of the acetophenone (B1666503) moiety.

Table 2: Derivatization of the this compound Scaffold

Starting MaterialReagentsCatalystProductReaction TypeReference
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamideStyrylboronic acid, K2CO3PdCl2(PPh3)2, PCy3(E)-N-(2-acetyl-4-(styrylphenyl)sulfonamidesSuzuki Coupling mdpi.com

Cyclization and Hybridization Reactions Involving the this compound Moiety

The this compound scaffold can be utilized in cyclization reactions to form various heterocyclic systems. The presence of the ortho-acetyl and sulfonamide groups provides a unique chemical environment that can be exploited for ring-forming transformations.

A notable example is the synthesis of 2-acylbenzothiazoles. rsc.org This transformation involves a domino oxidative cyclization reaction. This compound is reacted with 2-aminobenzenethiol in the presence of iodine in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (100 °C). rsc.org This reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization to yield the benzothiazole (B30560) ring system. This method represents a metal-free approach to constructing these valuable heterocyclic motifs.

Further hybridization can be achieved by subsequent reactions. For example, the resulting N-(2-(benzo[d]thiazole-2-carbonyl)phenyl)benzenesulfonamide can be treated with a Grignard reagent. rsc.org This leads to the addition of an alkyl or aryl group to the carbonyl carbon of the benzothiazole moiety, demonstrating a pathway to further functionalize the hybridized scaffold. rsc.org

Advanced Structural Elucidation and Solid State Analysis of N 2 Acetylphenyl Benzenesulfonamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive insights into the precise spatial arrangement of atoms within the crystal lattice of N-(2-acetylphenyl)benzenesulfonamide, revealing a complex interplay of forces that dictate its solid-state structure.

Molecular Conformation and Geometric Parameters

The crystallographic data reveals that the molecule of this compound adopts a specific conformation in the solid state. The phenyl ring and the benzene (B151609) ring of the benzenesulfonamide (B165840) moiety are not coplanar. The dihedral angle between these two aromatic rings is 81.5 (1)° nih.govresearchgate.net. This significant twist is a common feature in benzenesulfonamide derivatives and is influenced by the steric and electronic effects of the substituents.

The geometry around the sulfur atom deviates from an ideal tetrahedral arrangement. The observed bond angles of O1—S1—N1 and O2—S1—N1 are 109.49 (6)° and 104.32 (6)°, respectively, indicating a distorted tetrahedral geometry nih.govresearchgate.net. The geometric parameters of the molecule are in good agreement with those reported for structurally related compounds.

Table 1: Selected Geometric Parameters for this compound
ParameterValue
Dihedral Angle (Phenyl - Benzene)81.5 (1)°
Bond Angle (O1—S1—N1)109.49 (6)°
Bond Angle (O2—S1—N1)104.32 (6)°

Intramolecular and Intermolecular Hydrogen Bonding Networks

In addition to this strong intramolecular interaction, the crystal structure is further stabilized by weak intramolecular C—H···O interactions. The packing of the molecules in the crystal lattice is influenced by weak intermolecular C—H···O hydrogen bonds, which link adjacent molecules nih.govresearchgate.net.

Table 2: Hydrogen Bonding Interactions in this compound
Interaction TypeDescription
Intramolecular N—H···OForms a six-membered ring, contributing to conformational stability.
Intramolecular C—H···OWeak interactions providing additional stabilization.
Intermolecular C—H···OLinks molecules into a larger supramolecular assembly.

Crystal Packing Architectures and Supramolecular Interactions

The supramolecular architecture of this compound is characterized by a combination of hydrogen bonding and other weak non-covalent interactions. The crystal packing is reinforced by intermolecular C—H···π interactions, where a hydrogen atom from a C-H bond of one molecule interacts with the π-electron system of an aromatic ring of a neighboring molecule nih.govresearchgate.net.

The hydrogen bonding patterns can be systematically described using graph-set notation. The intramolecular N—H···O hydrogen bond is characterized by the graph-set motif S(6), indicating a self-contained ring of six atoms nih.govresearchgate.net. The intermolecular interactions give rise to a more extended network, with a reported graph-set motif of R22(14), which describes a dimeric ring structure formed by two molecules via two hydrogen bonds, encompassing 14 atoms nih.govresearchgate.net. These interactions collectively build a robust three-dimensional supramolecular assembly.

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a closely related compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, shows a singlet for the acetyl methyl protons around δ 2.31 ppm and a singlet for the sulfonamide N-H proton at a significantly downfield chemical shift of δ 11.06 ppm mdpi.com. The downfield shift of the N-H proton is indicative of its involvement in an intramolecular hydrogen bond. The aromatic protons appear as a series of multiplets in the aromatic region of the spectrum mdpi.com. In the ¹³C NMR spectrum of the same analog, the acetyl carbonyl carbon resonates at approximately δ 202.4 ppm, while the acetyl methyl carbon appears around δ 29.2 ppm mdpi.com. The aromatic carbons give rise to a series of signals in the typical aromatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of benzenesulfonamides typically exhibits characteristic absorption bands. The N-H stretching vibration is expected to appear in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety give rise to strong absorption bands in the ranges of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The C=O stretching of the acetyl group would be observed around 1680-1660 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 275. The mass spectrum would also likely show characteristic fragment ions corresponding to the loss of the acetyl group, the benzenesulfonyl group, and other fragmentation pathways typical for sulfonamides. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition. For instance, the [M+H]⁺ ion for a related bromo- and methyl-substituted derivative was calculated as 368.0021 and found to be 368.0010, confirming its elemental composition mdpi.com.

Table 3: Expected Spectroscopic Data for this compound
TechniqueFunctional GroupExpected Signal/Feature
¹H NMRAcetyl (-COCH₃)Singlet, ~δ 2.3-2.6 ppm
Sulfonamide (-SO₂NH-)Singlet, downfield shift > δ 10 ppm
Aromatic protonsMultiplets, ~δ 7.0-8.5 ppm
¹³C NMRAcetyl Carbonyl (C=O)~δ 200-205 ppm
Acetyl Methyl (-CH₃)~δ 25-30 ppm
Aromatic carbons~δ 115-145 ppm
FTIRN-H Stretch3300-3200 cm⁻¹
S=O Asymmetric Stretch1350-1300 cm⁻¹
S=O Symmetric Stretch1170-1150 cm⁻¹
C=O Stretch1680-1660 cm⁻¹
Mass SpecMolecular Ion [M]⁺m/z 275

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. These studies for N-(2-acetylphenyl)benzenesulfonamide would typically involve geometry optimization to find the lowest energy conformation, followed by analysis of its electronic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Theoretical calculations, often using methods like B3LYP with a 6-31G(d,p) basis set, predict the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule in the gas phase.

To validate the accuracy of the chosen theoretical model, these calculated parameters are compared against experimental data obtained from single-crystal X-ray diffraction. For this compound, crystallographic data has been reported, providing a reliable benchmark for theoretical results. nih.govresearchgate.net The experimental structure reveals key features, such as an intramolecular hydrogen bond between the sulfonamide N-H group and the acetyl C=O group, which forms a stable six-membered ring. nih.gov

A comparison between the theoretically optimized parameters and the experimental X-ray diffraction data is essential to confirm that the computational model accurately represents the real-world molecule. The key experimental geometric parameters for this compound are detailed in the tables below. nih.govresearchgate.net

Selected Experimental Bond Lengths (Å)
BondLength (Å)
S1-O11.432 (1)
S1-O21.435 (1)
S1-N11.642 (1)
S1-C11.761 (1)
N1-C71.423 (2)
C13-O31.235 (2)
C12-C131.488 (2)
Selected Experimental Bond Angles (°)
AtomsAngle (°)
O1-S1-O2120.01 (7)
O1-S1-N1109.49 (6)
O2-S1-N1104.32 (6)
O1-S1-C1108.01 (7)
N1-S1-C1106.31 (7)
C7-N1-S1123.15 (9)
O3-C13-C12121.2 (1)
O3-C13-C14119.5 (1)
Selected Experimental Torsion Angles (°)
AtomsAngle (°)
C7-N1-S1-C1-64.1 (1)
S1-N1-C7-C81.6 (2)
N1-C7-C12-C13-1.2 (2)
C7-C12-C13-O3-4.1 (2)

The dihedral angle between the phenyl ring (C1-C6) and the benzene (B151609) ring (C7-C12) is reported to be 81.5 (1)°. nih.gov A successful geometry optimization using DFT would be expected to reproduce these experimental values with minimal deviation.

Specific data regarding the Frontier Molecular Orbitals (HOMO and LUMO) and the corresponding energy gap for this compound are not available in the reviewed scientific literature.

Specific calculations of global chemical reactivity descriptors such as chemical hardness, softness, or electronegativity for this compound are not available in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published in the reviewed scientific literature.

Fukui Function and Local Reactivity Descriptors

Calculations of Fukui functions and local reactivity descriptors for this compound are not available in the reviewed scientific literature.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis detailing hyperconjugative interactions and charge delocalization for this compound has not been published in the reviewed scientific literature.

Non-linear Optics (NLO) Properties Calculations

The investigation of non-linear optical (NLO) properties in benzenesulfonamide (B165840) derivatives has become an area of significant interest, as these materials have potential applications in optoelectronics and photonic technologies. Computational methods, particularly those based on density functional theory (DFT), are frequently employed to predict the NLO behavior of molecules. These studies typically calculate key parameters such as dipole moment, polarizability, and first-order hyperpolarizability (β).

While specific experimental or computational NLO data for this compound is not detailed in the provided research, studies on structurally related heterocyclic azo compounds containing the sulfonamide group have shown promising results. researchgate.net For these related compounds, high total first hyperpolarizability values have been observed, reaching up to 2503 atomic units (a.u.). researchgate.net Such high values are indicative of a significant NLO response.

A crucial factor influencing a molecule's NLO activity is its HOMO-LUMO energy gap (the energy difference between the highest occupied molecular orbital and the lowest unoccupied molecular orbital). A smaller energy gap generally correlates with a larger hyperpolarizability value. researchgate.net Research on various azo sulfonamides has demonstrated an inverse relationship between the HOMO-LUMO energy gap and the first-order hyperpolarizability. researchgate.net For some of these derivatives, energy gaps as low as 1.41 eV have been calculated, supporting their potential as effective NLO materials. researchgate.net These findings suggest that the electronic structure of the sulfonamide framework, when appropriately functionalized, can be conducive to significant NLO activity.

Table 1: NLO Properties of Related Sulfonamide Compounds

Compound Class Highest Reported First Hyperpolarizability (β) Lowest Reported HOMO-LUMO Energy Gap

Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into how molecules are packed. mdpi.comnih.gov This analysis maps the normalized contact distance (d_norm) onto the molecular surface, where red areas indicate shorter contacts (stronger interactions), white areas represent contacts around the van der Waals separation distance, and blue areas denote longer contacts. nih.gov

For derivatives of this compound, Hirshfeld surface analysis has been utilized to delineate the contributions of various intermolecular contacts. mdpi.com The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of different types of contacts. For instance, in a study of (E)-N-(2-styrylphenyl)benzenesulfonamide, a related compound, the most significant contributions to the crystal packing were from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov Similarly, for N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a precursor, O···H contacts were found to be prominent, contributing significantly to the Hirshfeld surface. mdpi.com The presence of different substituents can alter these interactions; for example, a trifluoromethyl group was found to reduce the percentage of H···O contacts while introducing C—H⋯F bonds. mdpi.com

Energy framework analysis builds upon Hirshfeld analysis to visualize the energetic aspects of crystal packing. This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors, representing them as cylinders connecting the centers of mass. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual guide to the structural stability and topology of the molecular crystal.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide mdpi.com

Contact Type Percentage Contribution (%)
O···H Significant contributor

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential therapeutic agents within the active sites of enzymes or receptors.

Derivatives of this compound have been subjected to molecular docking studies to explore their potential as inhibitors of various enzymes. In one study, (E)-N-(2-acetyl-4-(4-methoxystyryl)phenyl)-4-methylbenzenesulfonamide was docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.com The study aimed to determine plausible protein-ligand interactions at a molecular level to understand the compound's inhibitory activity. mdpi.com

In a separate investigation, the related compound (E)-N-(2-styrylphenyl)benzenesulfonamide was docked against Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov The results indicated a strong binding affinity, with the most favorable conformation exhibiting a binding energy of -8.27 kcal/mol and a predicted IC50 of 870.34 nM. nih.gov The stability of the ligand-protein complex was attributed to a crucial hydrogen bond formed between the ligand and the MET-793 residue of the enzyme. nih.gov These studies underscore the utility of the benzenesulfonamide scaffold in designing targeted enzyme inhibitors.

Table 3: Molecular Docking Results for Related Benzenesulfonamide Compounds

Compound Target Protein Binding Energy (kcal/mol) Predicted IC50 Key Interacting Residues
(E)-N-(2-styrylphenyl)benzenesulfonamide EGFR Kinase nih.gov -8.27 870.34 nM MET-793 nih.gov

Catalytic Applications and Mechanistic Elucidation

Photocatalytic Applications: Generation of Nitrogen-Centered Radicals

N-(2-acetylphenyl)benzenesulfonamide serves as a precursor to a catalytically active neutral nitrogen-centered radical. researchgate.netnih.gov This process is typically initiated by visible light in the presence of a suitable photocatalyst. The key to this transformation is the in situ formation of the corresponding sulfonamidyl anion, which then undergoes a single-electron transfer (SET) oxidation facilitated by the photoexcited catalyst to produce the desired sulfonamidyl radical. researchgate.net This method provides a mild and efficient alternative to traditional methods for generating such reactive species.

Alkene Bifunctionalization Catalyzed by this compound

A significant application of the photocatalytically generated nitrogen-centered radical from this compound is the intermolecular bifunctionalization of alkenes. researchgate.netnih.gov In a notable example, researchers have successfully employed this catalytic system for the reaction between alkenes and allyl sulfones. researchgate.net This process allows for the concurrent introduction of both an allyl group and a sulfonyl group across the double bond of the alkene, leading to the formation of structurally complex and synthetically valuable sulfonyl-containing compounds. researchgate.net

Mechanistic Pathways of N-Centered Radical Catalysis

The proposed mechanism for the alkene bifunctionalization reaction catalyzed by this compound involves a photoredox catalytic cycle. The process is initiated by the deprotonation of the N-H bond of this compound by a base, such as potassium carbonate, to form the corresponding anion. researchgate.net This anion then undergoes a single-electron transfer (SET) oxidation by a photoexcited iridium complex (e.g., Ir(ppy)2(bpy)PF6) to generate the neutral sulfonamidyl radical.

This highly reactive nitrogen-centered radical then adds to the allyl sulfone, which serves as a source for both a carbon-centered radical and a sulfonyl radical. researchgate.net The newly formed carbon-centered radical subsequently adds to the alkene substrate. The resulting radical intermediate is then trapped by the sulfonyl radical, yielding the final bifunctionalized product and regenerating the catalyst. Control experiments have provided support for this proposed mechanistic pathway. researchgate.net

Substrate Scope and Stereochemical Considerations in Catalytic Transformations

The photocatalytic alkene bifunctionalization utilizing this compound as a catalyst precursor has been shown to be applicable to a range of substrates. The reaction accommodates various electronically and structurally diverse alkenes and allyl sulfones.

Below is a table summarizing the substrate scope for the intermolecular bifunctionalization of alkenes with allyl sulfones, demonstrating the versatility of this catalytic system. The reactions were generally carried out under blue LED irradiation in DMSO at room temperature. researchgate.net

Alkene (1)Allyl Sulfone (2)ProductYield (%)
StyreneAllyl phenyl sulfone3-phenyl-1-(phenylsulfonyl)butane85
4-MethylstyreneAllyl phenyl sulfone1-(phenylsulfonyl)-3-(p-tolyl)butane82
4-MethoxystyreneAllyl phenyl sulfone3-(4-methoxyphenyl)-1-(phenylsulfonyl)butane78
4-ChlorostyreneAllyl phenyl sulfone3-(4-chlorophenyl)-1-(phenylsulfonyl)butane75
4-BromostyreneAllyl phenyl sulfone3-(4-bromophenyl)-1-(phenylsulfonyl)butane73
4-FluorostyreneAllyl phenyl sulfone3-(4-fluorophenyl)-1-(phenylsulfonyl)butane76
2-VinylnaphthaleneAllyl phenyl sulfone3-(naphthalen-2-yl)-1-(phenylsulfonyl)butane80
StyreneAllyl p-tolyl sulfone1-(p-tolylsulfonyl)-3-phenylbutane83
StyreneAllyl 4-chlorophenyl sulfone1-((4-chlorophenyl)sulfonyl)-3-phenylbutane77

Table 1: Substrate Scope of Alkene Bifunctionalization. Conditions: alkene (0.2 mmol), allyl sulfone (0.6 mmol), Ir(ppy)2(bpy)PF6 (0.5 mol%), this compound (20 mol%), K2CO3 (0.1 mmol), DMSO (2.0 mL), 7 W blue LEDs, room temperature, 4 h. Yields are for isolated products. researchgate.net

While the primary focus of the initial studies was on the development and substrate scope of the reaction, the stereochemical outcomes are an important consideration for future investigations. The reactions described are generally diastereoselective, but further optimization and the use of chiral catalysts could potentially lead to enantioselective transformations.

Exploration of Biological Activities and Molecular Target Interactions

Enzyme Inhibition Studies and Selectivity Profiling

The interaction of N-(2-acetylphenyl)benzenesulfonamide derivatives with various enzymes has been a primary area of investigation, revealing potent inhibitory activities and offering insights into structure-activity relationships.

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of this compound derivatives influences their inhibitory effects on different enzymes.

For cholinesterase inhibition, modifications to the core structure have shown significant impacts on activity. For instance, the introduction of a 5-styryl group onto the this compound scaffold was found to result in a notable increase in anticholinesterase activity. mdpi.com Specifically, replacing a bromine atom with a lipophilic 4-methoxystyryl group led to a significant improvement in the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com A derivative with a 5-(4-trifluorostyryl) substitution also showed significant activity against AChE and moderate effects against BChE. mdpi.com

In the context of carbonic anhydrase (CA) inhibition, the "tail approach" is a key strategy. This involves attaching various chemical moieties to the main benzenesulfonamide (B165840) ring to interact with the active site cavity of the enzyme isoforms. nih.gov These interactions with hydrophobic and hydrophilic regions in the outer part of the active site can dictate the inhibitor's potency and isoform selectivity. nih.govnih.gov For example, structural studies have shown that residues at positions 92 and 131 in the CA active site are critical for determining the binding position and affinity of benzenesulfonamide-based inhibitors. nih.gov The nature of the tail group is instrumental in modulating isoform specificity. nih.gov

The inhibitory potency of this compound derivatives has been quantified using standard biochemical assays to determine values such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Studies on cholinesterase enzymes have yielded specific IC₅₀ values for various derivatives. For example, the derivative 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3a) demonstrated potent inhibition against AChE and BChE with IC₅₀ values of 4.3 ± 0.23 µM and 5.6 ± 0.24 µM, respectively. mdpi.com The related compound, 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone (3b), also exhibited significant inhibition of AChE (IC₅₀ = 6.2 ± 0.21 µM) and moderate inhibition of BChE (IC₅₀ = 10.5 ± 0.47 µM). mdpi.com

Inhibition of carbonic anhydrase isoforms has been extensively documented. Benzenesulfonamide derivatives have shown inhibitory constants in the low nanomolar to subnanomolar range against tumor-associated isoforms hCA IX and XII. nih.gov For instance, a series of novel benzenesulfonamides displayed Kᵢ values ranging from 1.5 to 38.9 nM against hCA IX and from 0.8 to 12.4 nM against hCA XII. nih.gov In contrast, inhibition against the cytosolic isoforms hCA I and hCA II was generally more moderate. nih.gov

Below is a table summarizing the inhibitory activities of selected benzenesulfonamide derivatives against various enzyme targets.

Table 1: Inhibitory Potency of Selected Benzenesulfonamide Derivatives
Compound/Derivative Target Enzyme IC₅₀ (µM) Kᵢ (nM)
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone Acetylcholinesterase (AChE) 4.3 ± 0.23 -
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone Butyrylcholinesterase (BChE) 5.6 ± 0.24 -
5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone Acetylcholinesterase (AChE) 6.2 ± 0.21 -
5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone Butyrylcholinesterase (BChE) 10.5 ± 0.47 -
Novel Benzenesulfonamides (Range) hCA IX - 1.5 - 38.9
Novel Benzenesulfonamides (Range) hCA XII - 0.8 - 12.4
N-(4-acetylphenyl) derivative (7o) hCA I - 47.1
N-(4-acetylphenyl) derivative (7o) hCA II - 35.9
N-(4-acetylphenyl) derivative (7o) hCA IX - 170.0

Data sourced from multiple studies. mdpi.comnih.govnih.gov

Research has identified several key enzyme families as targets for this compound and its analogs.

Carbonic Anhydrase (CA) Isoforms : Sulfonamides are classic inhibitors of these zinc-containing metalloenzymes. nih.gov Inhibition studies have focused on various human (h) isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.govnih.govdrugbank.com The latter two are particularly relevant in oncology as their expression is often upregulated in hypoxic tumors. nih.govnih.gov

Cholinesterases : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. mdpi.comresearchgate.netnih.gov Derivatives of this compound have been synthesized and evaluated for their potential to inhibit these enzymes. mdpi.comresearchgate.net

Dihydrofolate Reductase (DHFR) : This enzyme is essential for the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer drugs. nih.gov Studies have confirmed the existence of a sulfonamide-binding site on DHFR, indicating that benzenesulfonamide derivatives can act as inhibitors of this enzyme. nih.govnih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Benzenesulfonamide derivatives are historically known for their antibacterial properties and have also been investigated for antifungal activity. nih.govnih.gov Studies have demonstrated that various synthesized derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, certain N-(thiazol-2-yl)benzenesulfonamides showed potent activity against multiple bacterial strains. nih.gov Similarly, antifungal activity has been demonstrated against several Candida species, which are common fungal pathogens. nih.gov

The primary proposed mechanism for the antibacterial action of sulfonamides is the inhibition of the folic acid synthesis pathway, which is vital for bacterial survival. nih.gov These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes a crucial step in folate synthesis. nih.gov By blocking DHPS, the sulfonamides prevent the production of dihydrofolic acid, leading to a depletion of tetrahydrofolic acid, which is necessary for synthesizing purines, pyrimidines, and certain amino acids. nih.gov

Furthermore, some research has focused on developing dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid pathway. nih.gov Inhibiting both enzymes simultaneously can lead to a more potent antimicrobial effect and potentially reduce the development of resistance. nih.gov

Anticancer Activity Research

The potential of this compound derivatives as anticancer agents has been a significant area of research. nih.gov This activity is often linked to their ability to inhibit specific enzyme targets that are overexpressed in cancer cells. nih.govnih.gov

A key mechanism underlying the anticancer effects of these compounds is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII. nih.govnih.gov These enzymes are highly expressed in many aggressive and hypoxic solid tumors, and they play a role in regulating pH, which contributes to tumor proliferation, survival, and metastasis. nih.gov By selectively inhibiting these isoforms, benzenesulfonamide derivatives can disrupt tumor physiology. nih.govnih.gov For example, a series of novel benzenesulfonamides incorporating a 1,2,3-triazolyloxime moiety showed moderate inhibitory effects against hCA IX and hCA XII and exhibited selective cytotoxicity against Hep3B and A549 cancer cell lines. nih.gov

Anticholinesterase Activity Studies (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of conditions like Alzheimer's disease. mdpi.comresearchgate.net The inhibition of these enzymes increases the availability of the neurotransmitter acetylcholine (B1216132) at nerve synapses. mdpi.com

Studies have shown that modifications to the this compound structure can yield significant anticholinesterase activity. For example, the introduction of a sulfonamide moiety into the parent compound 2-amino-5-bromoacetophenone resulted in a compound with improved activity against AChE. mdpi.com Further structural developments, such as adding a styryl group to the scaffold, have produced derivatives with even more potent inhibitory effects against both AChE and BChE. mdpi.comresearchgate.net

The inhibitory activities of several derivatives are quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Inhibitory Activity of this compound Derivatives Against Cholinesterases
CompoundTarget EnzymeIC₅₀ (µM) mdpi.com
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamideAChE8.9 ± 0.21
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamideBChE26.5 ± 0.24
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenoneAChEData Not Available
5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenoneBChEData Not Available
5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenoneAChEData Not Available
5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenoneBChEData Not Available
Donepezil (Reference)AChEData Not Available
Donepezil (Reference)BChEData Not Available

Antioxidant Activity Investigations

In addition to their other biological effects, derivatives of this compound have been investigated for their antioxidant potential. mdpi.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.

The antioxidant capacity of these compounds has been assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radical scavenging assays. mdpi.comresearchgate.net Research indicates that the introduction of a styryl group onto the this compound framework can lead to significant antioxidant properties. mdpi.com However, the presence of the sulfonamide moiety itself, when compared to the parent amine, appeared to reduce the free radical scavenging activity in both DPPH and NO assays. mdpi.com

The table below presents the antioxidant activities of a key intermediate, with ascorbic acid (Vitamin C) used as a standard reference.

Antioxidant Activity of a Benzenesulfonamide Intermediate mdpi.com
CompoundAssayIC₅₀ (µM)
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamideDPPH20.6 ± 0.42
NO15.7 ± 0.20
Ascorbic Acid (Reference)DPPH4.65 ± 0.13
NO6.23 ± 0.13

Antihyperlipidemic Activity Research

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Research into related chemical structures suggests that the N-(acetylphenyl)benzenesulfonamide scaffold may have potential in this area. Studies on a series of N-benzoyl- and N-benzylsulfonamide sodium salts have shown that they can significantly lower serum cholesterol and triglyceride levels in mice. nih.gov Specifically, sulfonamides were found to be more effective at reducing serum triglycerides, while related sulfamates had a greater impact on cholesterol levels. nih.gov

Furthermore, a series of N-(acetylphenyl)-1-benzofuran-2-carboxamides, which share the N-(acetylphenyl) functional group, were synthesized and tested for their hypolipidemic activity in rats with Triton WR-1339-induced hyperlipidemia. researchgate.netnih.gov Certain compounds in this series were found to significantly reduce elevated plasma triglyceride levels and increase high-density lipoprotein-cholesterol (HDL-C) levels, demonstrating potent lipid-lowering properties. researchgate.netnih.gov These findings suggest that the N-acetylphenyl moiety may be a valuable component in the design of new antihyperlipidemic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Substituent Variation on Biological Activity Profiles

The biological activity of N-(2-acetylphenyl)benzenesulfonamide derivatives can be significantly altered by the introduction of various substituents. These modifications can enhance or diminish the compound's therapeutic potential by influencing its interaction with biological targets.

Research has shown that the benzenesulfonamide (B165840) moiety is a versatile scaffold for developing a wide range of biologically active compounds. nih.gov For instance, derivatives of benzenesulfonamide have demonstrated potential as antitumor, antibacterial, and antifungal agents. nih.gov The specific placement and nature of substituents on both the phenyl and benzenesulfonamide rings are crucial in determining the type and potency of the biological response.

A notable study focused on the synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its subsequent transformation into styryl derivatives. The introduction of a sulfonamide group in this scaffold led to an improved inhibitory activity against acetylcholinesterase (AChE), although it reduced its efficacy against butyrylcholinesterase (BChE) and its free radical scavenging capabilities. mdpi.com However, the further addition of a styryl group at the 5-position of the acetylphenyl ring resulted in derivatives with significant anticholinesterase and antioxidant activities. mdpi.com

Specifically, replacing the bromine atom with a lipophilic 4-methoxystyryl group dramatically improved the inhibitory effects against both AChE and BChE. mdpi.com A 5-(4-trifluorostyryl) substituted derivative also showed significant activity against AChE and moderate effects against BChE. mdpi.com These findings underscore the profound impact of substituent choice on the biological activity profile of the this compound core.

The following table summarizes the inhibitory activities of selected this compound derivatives:

CompoundSubstituent at 5-positionAChE IC50 (µM)BChE IC50 (µM)
2 Bromo8.9 ± 0.2126.5 ± 0.24
3a 4-methoxystyryl4.3 ± 0.235.6 ± 0.24
3b 4-trifluorostyryl6.2 ± 0.2110.5 ± 0.47

Data sourced from a study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. mdpi.com

Rational Design and Synthesis of Novel Analogues

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel analogues with enhanced or more specific biological activities. The this compound scaffold serves as a versatile starting point for creating new chemical entities.

The synthesis of the parent compound, this compound, is typically achieved by reacting 1-(2-aminophenyl)ethanone with benzenesulfonyl chloride in the presence of a base like pyridine (B92270). nih.gov This straightforward synthetic route allows for the facile introduction of a wide variety of substituents on both aromatic rings.

For example, starting with 2-amino-5-bromoacetophenone, researchers have successfully synthesized N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide. mdpi.com This intermediate was then utilized in Suzuki-Miyaura cross-coupling reactions to introduce styryl moieties, leading to the creation of novel derivatives with anticholinesterase and antioxidant properties. mdpi.com The acetyl group on the phenyl ring is also a key functional handle, offering a site for further chemical modifications to produce hybrids with other pharmacologically active scaffolds, such as chalcones. mdpi.com

The design of new analogues often involves considering factors that can improve pharmacological properties, such as lipophilicity and membrane permeability. Incorporating an ortho-(sulfonamido)acetyl group was a deliberate design choice in one study to facilitate intramolecular hydrogen bonding. This noncovalent interaction can lead to conformational restriction, which in turn can increase lipophilicity and enhance biological activity. mdpi.com

The development of new benzenesulfonamide derivatives has also been explored in the context of other therapeutic areas. For instance, substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high-affinity and selective 5-HT6 antagonists. nih.gov Furthermore, novel benzenesulfonamide derivatives have been synthesized and investigated for their potential as anti-glioblastoma agents by targeting the TrkA receptor. tuni.fi

The synthesis of these diverse analogues highlights the adaptability of the benzenesulfonamide core in medicinal chemistry. The general synthetic approach often involves the reaction of a substituted aniline (B41778) with a substituted benzenesulfonyl chloride, a method that has been employed to create a library of compounds for biological evaluation. nih.gov

Conformational Effects on Molecular Recognition and Bioactivity

The three-dimensional conformation of a molecule is a critical determinant of its ability to interact with biological targets. In the case of this compound and its analogues, conformational features play a pivotal role in their molecular recognition and subsequent bioactivity.

X-ray crystallography studies of this compound have revealed that the phenyl ring and the benzene (B151609) ring of the sulfonamide moiety are not coplanar. nih.govresearchgate.net A significant dihedral angle of 81.5° exists between these two rings. nih.govnih.gov This twisted conformation is a common feature in benzenesulfonamide derivatives. mdpi.com

A key stabilizing feature of the molecular structure is an intramolecular N-H···O hydrogen bond between the sulfonamide nitrogen and the oxygen of the acetyl group, forming a six-membered ring. nih.govresearchgate.net This intramolecular interaction restricts the conformational freedom of the molecule, which can have significant implications for its binding to a receptor. By pre-organizing the molecule into a specific conformation, this hydrogen bond can reduce the entropic penalty of binding, potentially leading to higher affinity for its biological target.

The sulfonamide group itself can adopt different conformations. The C–SO2–NH–C segment can exist in trans and gauche conformations with respect to the S=O bonds. mdpi.com The deviation of the sulfonamide moiety from coplanarity with a conjugated system is a well-documented phenomenon that enables the formation of intermolecular hydrogen bonds, leading to the assembly of dimer and catemer motifs in the solid state. mdpi.com While these intermolecular interactions are observed in the crystal lattice, the underlying conformational preferences of the sulfonamide group also influence its behavior in a biological environment.

These conformational effects are crucial for the rational design of new drugs. By understanding how different substituents and intramolecular interactions dictate the three-dimensional structure of this compound analogues, chemists can design molecules with optimized shapes for specific biological targets, thereby enhancing their therapeutic efficacy.

Future Research Directions and Potential Applications

Advancements in Catalytic Systems Utilizing Benzenesulfonamide (B165840) Scaffolds

The future of synthesizing complex molecules derived from N-(2-acetylphenyl)benzenesulfonamide hinges on the evolution of advanced catalytic systems. The benzenesulfonamide group, a cornerstone of this compound, is not only a key feature for biological activity but also a versatile functional group in organic synthesis.

Future research will likely focus on leveraging the benzenesulfonamide scaffold in asymmetric catalysis. While the parent compound itself is not a catalyst, its derivatives can be designed to act as chiral ligands for transition metal catalysts. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, influencing the stereochemical outcome of reactions. Palladium-catalyzed reactions, for instance, have been employed for the synthesis of complex benzenesulfonamide derivatives. nih.govacs.orgacs.org Research into novel palladium-catalyzed multicomponent reactions could streamline the synthesis of libraries of this compound analogs, enabling the rapid exploration of structure-activity relationships. acs.org

Furthermore, the acetyl group on the phenyl ring offers a reactive handle for synthetic modification. It can serve as a scaffold for creating more elaborate structures, such as stilbene-appended chalcone (B49325) benzenesulfonamide hybrids, through catalytic reactions like the Suzuki-Miyaura cross-coupling. mdpi.com The development of more efficient and selective catalysts for these transformations will be paramount in diversifying the range of accessible compounds.

Strategies for the Rational Design of Advanced Bioactive Molecules

The this compound structure is a fertile ground for the rational design of new therapeutic agents. nih.gov The benzenesulfonamide moiety is a well-established pharmacophore known to inhibit a variety of enzymes, making it a privileged scaffold in drug discovery. mdpi.comnih.gov

A primary strategy involves using the benzenesulfonamide group as a zinc-binding anchor. nih.gov Many enzymes, including carbonic anhydrases (CAs) and matrix metalloproteinases, contain a zinc ion in their active site. The sulfonamide group can coordinate with this zinc ion, leading to potent and often selective inhibition. nih.govrsc.org Future design efforts will focus on modifying the acetylphenyl portion of the molecule to create additional interactions with amino acid residues in the enzyme's active site, thereby enhancing both potency and isoform selectivity. core.ac.uk For example, designing derivatives with tails that can occupy hydrophobic or hydrophilic pockets of the target enzyme is a promising approach to achieving selectivity among highly similar enzyme isoforms like those of the human carbonic anhydrases. nih.govcore.ac.uk

The acetylphenyl moiety itself is a key point for diversification. Research has shown that this acetyl group can be a scaffold for producing synthetic compounds with enhanced biological properties. mdpi.com For instance, it can be used as a starting point for synthesizing chalcone derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects. uokerbala.edu.iq

Furthermore, computational methods are integral to modern rational drug design. nih.gov Molecular docking studies can predict how different derivatives of this compound will bind to target proteins, guiding the synthesis of the most promising candidates. nih.gov This approach has been successfully used to design novel inhibitors for targets like HIV-1 capsid protein and protein tyrosine phosphatase-1B (PTP1B). nih.govnih.gov The combination of the benzenesulfonamide scaffold with other heterocyclic motifs, such as 1,2,3-triazoles, has also emerged as a powerful strategy to optimize binding and pharmacokinetic properties. rsc.org

Interdisciplinary Approaches in this compound Research

The full potential of this compound and its derivatives can only be unlocked through robust interdisciplinary collaboration. chemscene.com The journey from a chemical scaffold to a potential drug candidate requires the integrated expertise of chemists, biologists, pharmacologists, and computational scientists. nih.gov

The typical workflow involves a synergistic cycle:

Chemical Synthesis: Organic chemists design and synthesize novel derivatives based on rational design principles and computational predictions. nih.govnih.gov This includes developing efficient synthetic routes to create a diverse library of compounds. nih.gov

Biological Evaluation: Biologists and pharmacologists screen these new compounds for activity against various biological targets. This can range from enzyme inhibition assays (e.g., for carbonic anhydrase, cholinesterases, or kinases) to cellular assays assessing effects like cytotoxicity against cancer cell lines. mdpi.comnih.gov

Structural and Mechanistic Studies: X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of the most promising compounds bound to their target proteins. mdpi.comnih.govnih.gov This provides crucial insights into the molecular basis of their activity and confirms the predictions from computational models.

Computational Modeling: The data from biological and structural studies are fed back to computational chemists, who refine their models. This iterative process of design, synthesis, testing, and analysis accelerates the optimization of lead compounds, improving their potency, selectivity, and drug-like properties. nih.gov

This integrated approach has proven effective in the development of sulfonamide-based inhibitors for a wide range of diseases, including cancer, viral infections, and metabolic disorders. nih.govnih.govpexacy.com Future research on this compound will undoubtedly rely on strengthening these interdisciplinary collaborations to translate its potential into tangible therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.